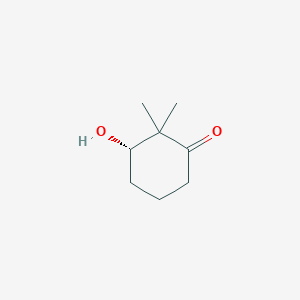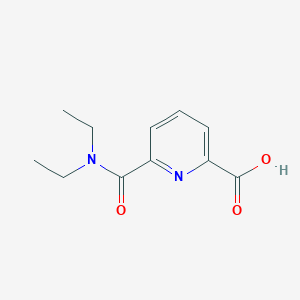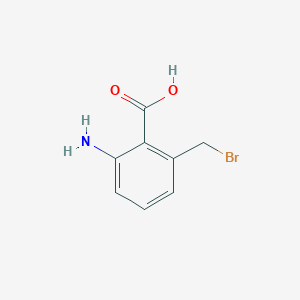
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone
Descripción general
Descripción
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is a chiral compound that has been synthesized through the reduction of 2,2-dimethylcyclohexane-1,3-dione using Baker's yeast. This process is an example of an enzymatic reaction that results in the formation of a product with enantiomeric purity, which can be assayed by NMR analysis of mosher esters .
Synthesis Analysis
The synthesis of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is achieved by the yeast reduction of its dione precursor. The use of Baker's yeast in this context is significant as it suggests a biocatalytic approach to the synthesis, which can be advantageous for producing enantiomerically pure substances. This method falls under the category of green chemistry due to its use of a biological catalyst and potentially mild reaction conditions .
Molecular Structure Analysis
While the specific molecular structure of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is not detailed in the provided papers, related compounds have been studied. For instance, the molecular and crystal structures of a 4'-hydroxy derivative of a similar cyclohexanone have been determined by X-ray diffraction analysis, revealing an asymmetric chair conformation of the cyclohexanone ring. This suggests that (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone may also exhibit a chair conformation, which is typical for cyclohexanone derivatives .
Chemical Reactions Analysis
The enzymatic reduction that leads to the formation of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is a type of reductive alkylation. This reaction is part of a broader class of chemical reactions involving alkylation, which can be used to modify the structure of cyclohexanone derivatives. The synthesis of related compounds, such as 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, involves condensation reactions catalyzed by urea under ultrasound, indicating that cyclohexanone derivatives can participate in a variety of chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone are not explicitly discussed in the provided papers. However, the properties of cyclohexanone derivatives can generally be inferred based on their molecular structure. For example, the presence of hydroxy and ketone functional groups can lead to the formation of hydrogen bonds, as observed in the crystal structure of related compounds. These interactions can influence the compound's solubility, boiling point, and melting point. Additionally, the chiral nature of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone implies that it may exhibit optical activity, which can be analyzed using techniques such as polarimetry .
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone has been utilized as a key intermediate in enantioselective synthesis. For instance, yeast reduction of 2,2-dimethylcyclohexane-1,3-dione to (S)-3-hydroxy-2,2-dimethylcyclohexanone demonstrates its significance in producing enantiomerically pure alcohols, a crucial aspect in the development of pharmaceuticals and fine chemicals (Mori & Mori, 2003). This process highlights the compound's role in enzymatic reactions and the assessment of enantiomeric purity, essential for synthesizing biologically active substances.
Asymmetric Hydrogenation
The compound's versatility is further demonstrated in asymmetric transfer hydrogenation, where it serves as a substrate to produce highly enantioselective hydroxy ketones, such as 3-hydroxy-2,2-dimethylcyclohexanone. These hydroxy ketones are important building blocks for natural product synthesis, showcasing the compound's utility in generating key intermediates with high enantiomeric excess and excellent yield (Metz, Kreutziger, & Jäger, 2022).
Chemoenzymatic Synthesis
Chemoenzymatic synthesis techniques leverage (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone for producing both enantiomers of the compound, using specific enzymatic reactions. This approach underscores the compound's role in creating versatile chiral building blocks, which are pivotal for the synthesis of complex organic molecules (Chěnevert, Lévesque, & Morin, 2008).
Material Science and Catalysis
Moreover, studies have explored the catalytic properties and applications of derivatives of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone in material science. For example, research on the selective hydrogenation of phenol and derivatives to cyclohexanone derivatives in aqueous media highlights the potential of using these compounds in the development of new catalysts and materials for chemical industry applications (Wang et al., 2011).
Propiedades
IUPAC Name |
(3S)-3-hydroxy-2,2-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)6(9)4-3-5-7(8)10/h6,9H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGFJLNBFXFQGX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCCC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](CCCC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452017 | |
| Record name | (3S)-3-Hydroxy-2,2-dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone | |
CAS RN |
87655-21-8 | |
| Record name | (3S)-3-Hydroxy-2,2-dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone a useful starting material in organic synthesis?
A1: This compound's utility stems from its chiral nature and its structure. The presence of the hydroxyl group and the ketone group allows for a variety of chemical transformations. Furthermore, its enantiomeric purity is critical for synthesizing molecules with specific stereochemistry, which is often crucial for biological activity in pharmaceuticals and natural products. [, , , , , , , ].
Q2: Can you give some examples of how (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone has been used to synthesize complex molecules?
A2: (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone has served as a key starting material in the total synthesis of various natural products. Examples include:
- (−)-K-76: This complement inhibitor was synthesized using (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone, showcasing its potential in medicinal chemistry. []
- (−)-Warburganal: This insect antifeedant was synthesized in 20 steps starting from (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone. []
- (−)-Subersic acid: This sponge-derived inhibitor of human 15-lipoxygenase was synthesized using (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone, highlighting its utility in accessing diverse natural product scaffolds. []
- (+)-Hongoquercin B: The absolute configuration of this weakly antibacterial fungal metabolite was determined through its synthesis starting from (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone. []
- Ancistrofuran enantiomers: Both enantiomers of this defensive compound were synthesized using (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone as a starting point, demonstrating its versatility in stereoselective synthesis. []
Q3: How is (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone typically prepared?
A3: A common method for preparing (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is through the enantioselective reduction of 2,2-dimethylcyclohexane-1,3-dione using Baker's yeast. This biocatalytic approach offers a sustainable and efficient way to access the desired enantiomer with high selectivity. [, ]
Q4: What are the potential advantages of using a biocatalytic approach like Baker's yeast for this transformation?
A4: Baker's yeast offers several advantages as a biocatalyst. It operates under mild reaction conditions, reducing the need for harsh chemicals or high temperatures. This approach aligns with green chemistry principles by offering an environmentally friendly alternative to traditional chemical synthesis methods. Furthermore, the enzymatic reduction often exhibits high enantioselectivity, leading to the desired (S)-enantiomer with high purity. [, ]
Q5: What spectroscopic techniques are typically used to characterize (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone?
A5: NMR spectroscopy, particularly 1H and 13C NMR, is commonly employed to confirm the structure and purity of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone. Analysis of Mosher esters by NMR is a powerful method for determining the enantiomeric purity of chiral alcohols, including this compound. [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)







